1H-imidazo[4,5-g]quinoxaline-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-imidazo[4,5-g]quinoxaline-6,7-diol is a derivative of quinoxaline . Quinoxaline derivatives are known for their significant biological activities and have drawn attention in synthesis and bioactivities research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazoquinoxalines can be synthesized through various methods. One of the common methods is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole . This reaction occurs by the action of phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the intramolecular cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium .Molecular Structure Analysis
The molecular structure of this compound is complex, with a core structure of quinoxaline . The presence of the imidazo group adds to the complexity of the molecule .Chemical Reactions Analysis
The presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, and the latter are easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Chen et al. (2020) reported a method to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives using an I2-mediated direct sp3 C–H amination reaction. This approach is metal-free and yields high productivity, demonstrating the compound's versatile synthesis potential (Chen et al., 2020).
Solid Phase Synthesis
Mazurov (2000) described a traceless solid-phase synthesis of 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, showcasing a method for generating compounds with diverse structures (Mazurov, 2000).
Domino Synthesis
Yang et al. (2014) developed a copper-catalyzed domino synthesis for creating 2-imino-1H-imidazol-5(2H)-ones and quinoxalines. This method involves CC bond cleavage and demonstrates the structural flexibility of related compounds (Yang et al., 2014).
Medicinal Chemistry Applications
Antifungal Activity
Abd el-Samii and El-feky (1997) reported moderate to weak antifungal activity in certain derivatives of imidazo[4,5-g]quinoxaline (Abd el-Samii & El-feky, 1997).
Antitumor Properties
Yoo, Suh, and Park (1998) found that certain derivatives of 1H-imidazo[4,5-g]quinoxaline have cytotoxic properties against human gastric adenocarcinoma cells, suggesting potential use in cancer treatment (Yoo, Suh, & Park, 1998).
Interferon Induction
Gerster et al. (2005) discovered that 1H-imidazo[4,5-c]quinolines, structurally related to 1H-imidazo[4,5-g]quinoxaline, can induce the production of interferons, a key component in antiviral therapies (Gerster et al., 2005).
Properties
IUPAC Name |
5,8-dihydro-1H-imidazo[4,5-g]quinoxaline-6,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c14-8-9(15)13-7-2-5-4(10-3-11-5)1-6(7)12-8/h1-3H,(H,10,11)(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRKKCLWCFWZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)NC(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.